molecular formula C24H38N2O2 B11385164 4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide

4-butyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B11385164
M. Wt: 386.6 g/mol
InChI Key: GCLKCJUMLUNRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a pyrrolidine ring, a methoxyphenyl group, and a cyclohexane carboxamide moiety

Properties

Molecular Formula

C24H38N2O2

Molecular Weight

386.6 g/mol

IUPAC Name

4-butyl-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H38N2O2/c1-3-4-7-19-8-10-21(11-9-19)24(27)25-18-23(26-16-5-6-17-26)20-12-14-22(28-2)15-13-20/h12-15,19,21,23H,3-11,16-18H2,1-2H3,(H,25,27)

InChI Key

GCLKCJUMLUNRSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Cyclohexane Carboxamide Moiety: This can be synthesized through amide bond formation reactions, typically using carboxylic acids and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of functional groups such as the carboxamide.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE: Lacks the butyl group, which may affect its biological activity.

    4-BUTYL-N-[2-(4-HYDROXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the butyl group and the methoxyphenyl moiety in 4-BUTYL-N-[2-(4-METHOXYPHENYL)-2-(PYRROLIDIN-1-YL)ETHYL]CYCLOHEXANE-1-CARBOXAMIDE imparts unique chemical and biological properties, distinguishing it from similar compounds. These structural features may enhance its binding affinity to specific targets or modify its pharmacokinetic profile.

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